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Compound of Interest |

Methyl 4-chloro-2-methoxy-5-
Compound Name: ,
nitrobenzoate

CAS No.: 109069-75-2

Cat. No.: B011282

. J

Focus Application: Intermediate for EGFR Tyrosine Kinase Inhibitors (e.g., Osimertinib analogs)

Executive Summary

Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS 109069-75-2) is a critical electrophilic
building block used in the synthesis of third-generation EGFR inhibitors. While the fluoro-
analog (Methyl 4-fluoro-2-methoxy-5-nitrobenzoate) is often cited for its superior kinetics in
Nucleophilic Aromatic Substitution (SNAr), the chloro-derivative offers a significant cost
advantage for large-scale manufacturing.

This guide provides a technical characterization of the chloro-ester, comparing its
physicochemical profile and reactivity against the fluoro-alternative to assist process chemists
in optimizing synthetic routes.

Physicochemical Profile & Comparison

The choice between the chloro- and fluoro- derivatives hinges on the balance between
reactivity (Fluoro > Chloro) and cost/availability (Chloro > Fluoro).

Table 1: Comparative Data Sheet
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Property

Target Compound (Chloro-
Ester)

Alternative (Fluoro-Ester)

Chemical Name

Methyl 4-chloro-2-methoxy-5-

nitrobenzoate

Methyl 4-fluoro-2-methoxy-5-
nitrobenzoate

CAS Number 109069-75-2 151793-17-8

Molecular Weight 245.62 g/mol 229.16 g/mol

Appearance Pale yellow to off-white solid Pale yellow crystalline solid
Melting Point 103 - 108 °C [1] 128 — 132 °C (Aniline form ref)

[2]

Reactivity (SNAr)

Moderate (Requires

heat/catalysis)

High (Rapid at mild temps)

Solubility

Soluble in DMSO, DMF, DCM;

Low in Water

Soluble in DMSO, DMF, DCM

Primary Utility

Cost-effective precursor for

Indole/Pyrimidine cores

High-speed synthesis for

sensitive substrates

Spectroscopic Characterization

Accurate identification of the regioisomer is critical, as the nitration of methyl 4-chloro-2-

methoxybenzoate can yield minor impurities.

Nuclear Magnetic Resonance ( H NMR)

The substitution pattern (1,2,4,5-tetrasubstituted benzene) results in two distinct aromatic

singlets. The key differentiator from the fluoro-analog is the absence of

F coupling, which simplifies the aromatic signals into sharp singlets rather than doublets.

Predicted Shift Assignment (DMSO-d

, 400 MHz):

e 8.45 ppm (s, 1H, Ar-H6): This proton is extremely deshielded due to the ortho position to the
Nitro group and ortho to the Ester carbonyl.
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e 7.45 ppm (s, 1H, Ar-H3): This proton is shielded relative to H6 due to the ortho Methoxy
group, despite the ortho Chlorine.

e 3.98 ppm (s, 3H, -OCH
): Characteristic methoxy singlet.
e 3.88 ppm (s, 3H, -COOCH
): Methyl ester singlet.
Note: In the Fluoro-analog, the Ar-H3 signal appears as a doublet (
Hz).

Infrared Spectroscopy (FT-IR)

o Nitro Stretch (
): Strong bands at ~1530 cm
(asymmetric) and ~1350 cm
(symmetric).

e Carbonyl Stretch (
): Sharp, intense band at ~1730 cm
(Ester).

e C-CI Stretch: Moderate band at ~1090 cm

(distinguishing feature from Fluoro analog).

Reactivity & Performance Analysis

The primary application of this compound is the displacement of the Halogen (Cl or F) by a
nucleophile (typically an amine or indole nitrogen) to build the drug core.

SNAr Reaction Pathway
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The reaction proceeds via a Meisenheimer complex. The leaving group ability follows the trend
F >> Cl > Br > | in SNAr reactions because the highly electronegative Fluorine stabilizes the
anionic intermediate more effectively.

Experimental Implication:
o Chloro-Ester: Requires higher temperatures (60-80°C) or stronger bases (e.g.,
in DMF).

¢ Fluoro-Ester: Often proceeds at Room Temperature (RT) to 40°C.

Visualization: Synthesis & Reactivity Logic

Nucleophile Choice
(e.g., Methylamine)

TARGET (CAS 109069-75-2)
Methyl 4-chloro-2-methoxy-
5-nitrobenzoate

Nitration
(HNO3/H2S04)

Raw Material:
Methyl 4-chloro-2-methoxybenzoate

S_NAr Product
(4-Amino derivative)

Click to download full resolution via product page

Caption: Synthesis pathway showing the direct use of the Chloro-ester vs. conversion to the
Fluoro-analog.

Experimental Protocols
Protocol A: Purity Analysis via HPLC

This method separates the target chloro-ester from potential regioisomers and the hydrolyzed
acid form.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 pm).

e Mobile Phase A: 0.1% Phosphoric Acid in Water.
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» Mobile Phase B: Acetonitrile.

e Gradient: 10% B to 90% B over 20 minutes.

e Flow Rate: 1.0 mL/min.

o Detection: UV @ 254 nm (Aromatic) and 210 nm.

e Retention Time Logic: The Chloro-ester is more lipophilic than the Fluoro-ester and
significantly more lipophilic than the free acid. Expect elution order: Acid < Fluoro-Ester <
Chloro-Ester.

Protocol B: Recrystallization (Purification)

If the melting point is below 103°C, purification is required to remove the 3-methoxy isomer.

Dissolution: Dissolve 10g of crude solid in minimal boiling Ethyl Acetate (~30 mL).

Precipitation: Slowly add Hexane or Heptane (~60 mL) while stirring hot until slight turbidity
persists.

Cooling: Allow to cool slowly to Room Temperature, then chill to 0-4°C for 2 hours.

Filtration: Filter the pale yellow crystals and wash with cold Hexane.

Drying: Vacuum dry at 45°C for 6 hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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